molecular formula C16H14BrF3 B1390575 (4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene CAS No. 1099598-12-5

(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene

Cat. No. B1390575
M. Wt: 343.18 g/mol
InChI Key: FKVYBVCCNZHWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Bromo-1,1,1-trifluorobutane is a solid substance . It has a molecular weight of 190.99 . The SMILES string for this compound is FC(F)(F)CCCBr .


Molecular Structure Analysis

The InChI key for 4-Bromo-1,1,1-trifluorobutane is DBCAQXHNJOFNGC-UHFFFAOYSA-N . For 4-Bromo-1,1,2-trifluoro-1-butene, the InChI key is GQCQMFYIFUDARF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-1,1,1-trifluorobutane is a solid substance . It has a molecular weight of 190.99 . The SMILES string for this compound is FC(F)(F)CCCBr . 4-Bromo-1,1,2-trifluoro-1-butene is a liquid with a refractive index of 1.401 (lit.), a boiling point of 95-98 °C (lit.), and a density of 1.639 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Reactions and Synthesis

  • (4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene has been utilized in various chemical reactions, particularly in the synthesis of complex chemical structures. For instance, Zhao et al. (2010) explored reactions involving bromo and trifluoro functional groups in the presence of InCl3•4H2O, demonstrating its reactivity with benzenethiols (Zhao et al., 2010).
  • The compound also plays a role in the formation of pendant alkyl halide derivatives, as shown in the synthesis process involving 1,4-bis(tetrazole)benzenes, leading to various alkyl halide derivatives (Bond et al., 2006) (Bond et al., 2006).

Organometallic Chemistry

  • In organometallic chemistry, the compound's derivatives are used for synthesizing functionalized poly-tetrazoles. Bethel et al. (1999) demonstrated its use in reactions with organotin compounds, leading to the formation of various substituted tetrazole isomers (Bethel et al., 1999).

Pharmaceutical Synthesis

  • In the pharmaceutical field, derivatives of (4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene have been used in synthesizing benzamide derivatives, which act as non-peptide CCR5 antagonists. This is evident in the work of Cheng De-ju (2014), who synthesized novel CCR5 antagonists using related bromobenzene derivatives (Cheng De-ju, 2014).

Material Science Applications

  • This compound also finds applications in material science, particularly in the development of nanomaterials and photophysical properties. For example, Goodarzi and Mirza (2020) described the electrogenerated synthesis of nanoparticles using a derivative of this compound, showcasing its potential in nanotechnology (Goodarzi & Mirza, 2020).

Safety And Hazards

4-Bromo-1,1,1-trifluorobutane has hazard statements H301 - H319 . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . 4-Bromo-1,1,2-trifluoro-1-butene has hazard statements H225 - H302 + H312 + H332 - H319 - H335 . It is classified as Acute Tox. 4 Oral

properties

IUPAC Name

(4-bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3/c17-12-11-15(16(18,19)20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVYBVCCNZHWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197384
Record name 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene

CAS RN

1099598-12-5
Record name 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099598-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[3-Bromo-1-(trifluoromethyl)propylidene]bis[benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Reactant of Route 3
Reactant of Route 3
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Reactant of Route 4
Reactant of Route 4
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Reactant of Route 5
Reactant of Route 5
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene
Reactant of Route 6
(4-Bromo-1,1,1-trifluoro-2-phenylbutan-2-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.